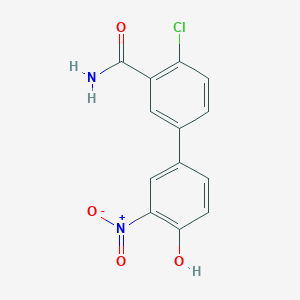
4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% (4-CMP-2NP) is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the family of nitrophenols, which are compounds that contain an aromatic ring with a nitro group attached to it. 4-CMP-2NP is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol. It has a melting point of 78-80°C and is stable at room temperature.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been studied for its potential applications in scientific research. It has been used as an intermediate in the synthesis of other organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It has also been used as a reagent in the preparation of nitroaromatic compounds and nitroheterocycles. Additionally, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been used to study the properties of nitrophenols, such as their reactivity, solubility, and stability.
Wirkmechanismus
The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% is not well understood. However, it is believed that the nitro group of the compound is responsible for its reactivity. The nitro group can be reduced to a nitroso group, which can then react with other molecules to form various products. Additionally, the nitro group can undergo oxidation to form nitric oxide, which can then react with other molecules to form various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% have not been extensively studied. However, it is believed that the nitro group of the compound is responsible for its reactivity and can lead to the formation of various products when it reacts with other molecules. Additionally, it is possible that the compound could have an effect on the metabolism of certain chemicals, as well as on the activity of enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% in laboratory experiments include its high purity, its low cost, and its stability at room temperature. Additionally, it is easy to handle and store, and it is soluble in common organic solvents. The limitations of using 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% in laboratory experiments include its potential for toxicity, its reactivity with other compounds, and its instability in the presence of strong bases and acids.
Zukünftige Richtungen
Future research on 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% should focus on its potential applications in scientific research, its biochemical and physiological effects, and its reactivity with other compounds. Additionally, further research should be conducted to determine the mechanism of action of the compound, as well as its potential toxicity. Finally, research should also be conducted to optimize the synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% and to develop new methods for its use in laboratory experiments.
Synthesemethoden
The synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been well documented in the literature. The reaction involves the condensation of 2-chloro-5-methoxycarbonylphenol with 2-nitrophenol in the presence of a base catalyst. The reaction is carried out at temperatures between 90-100°C and yields 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% in yields of up to 95%.
Eigenschaften
IUPAC Name |
methyl 4-chloro-3-(4-hydroxy-3-nitrophenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-14(18)9-2-4-11(15)10(6-9)8-3-5-13(17)12(7-8)16(19)20/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYATIPTKNHQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686332 |
Source


|
| Record name | Methyl 6-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol | |
CAS RN |
1261933-11-2 |
Source


|
| Record name | Methyl 6-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)




![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)



![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)
